molecular formula C20H19NO3 B1665333 Auxinole CAS No. 86445-22-9

Auxinole

Cat. No. B1665333
CAS RN: 86445-22-9
M. Wt: 321.4 g/mol
InChI Key: HGUYAIJBXSQXGV-UHFFFAOYSA-N
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Description

Auxinole is a potent auxin antagonist . Its empirical formula is C20H19NO3 and it has a molecular weight of 321.37 . It is a white to beige powder .


Synthesis Analysis

Auxinole has been used in studies involving ion mobility mass spectrometry imaging (DESI-IM-MSI) for the separation and visualization of synthetic auxin derivatives . The study achieved accurate separation of Auxinole and its metabolites .


Molecular Structure Analysis

Auxinole’s molecular structure is α-[2,4-dimethylphenylethyl-2-oxo]-IAA, α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid .


Chemical Reactions Analysis

Auxinole has been observed in studies to form amino acid conjugates and undergo hydrolysis . The study also revealed putative metabolites of Auxinole, such as Auxinole-Asp and Auxinole-Glu, as well as a hydrolyzed product, 4pTb-IAA .


Physical And Chemical Properties Analysis

Auxinole is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Auxin Antagonism in Plant Biology

Auxinole, developed from α-(phenylethyl-2-oxo)-IAA through structure-based drug design, serves as a potent antagonist of the SCF(TIR1) auxin receptor complex in plants. It binds TIR1 to block the formation of the TIR1-IAA-Aux/IAA complex, thus inhibiting auxin-responsive gene expression. This interaction with TIR1, crucial for Aux/IAA recognition, allows auxinole to competitively inhibit various auxin responses in planta, across a broad range of species, including moss Physcomitrella patens. This discovery has implications not only in plant biology but also in studying protein-protein interactions common to other plant hormone perception mechanisms like jasmonate, gibberellin, and abscisic acid (Hayashi et al., 2012).

2. Chemical Genomics and Auxin Research

Chemical genomics, utilizing small molecules to modify protein functions, is a burgeoning field in plant biology research. Auxinole, affecting auxin-mediated biological processes, is an example of such a small molecule used in auxin research. This approach complements genetic and genomic methods, facilitating the identification of components modulating auxin metabolism, transport, and signaling. The employment of high-throughput screening and informatics-based chemical design has yielded novel small molecules like auxinole, which can isolate novel molecular targets, providing deeper insights into complex auxin-related pathways and networks (Ma & Robert, 2014).

3. Auxin Signaling and Control of Plant Growth

Auxinole's role in the study of auxin signaling, transport, and control of plant growth and development is significant. The understanding of auxin perception and signal transduction, as facilitated by auxinole, has delineated the pathways of auxin transport. This has defined auxin's roles in controlling growth and patterning, shedding light on the molecular mechanisms underlying plant development and hormone interaction (Teale, Paponov, & Palme, 2006).

4. Auxin in Molecular Biology and Protein Degradation

Auxinole has been employed in the generation of conditional auxin-inducible degron (AID) cells, enabling the control of degron-fused proteins. This technology, involving the degradation of a degron-fused protein in the presence of auxin, has been enhanced by the use of auxinole as an inhibitor to suppress leaky degradation. This improvement in AID technology is crucial for studying protein function in living human cells, demonstrating the broader biological applications of auxinole beyond plant biology (Yesbolatova, Natsume, Hayashi, & Kanemaki, 2019).

Safety And Hazards

Auxinole is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Auxinole has been widely used to study auxin responses mediated by the SCF TIR1 auxin pathway . Future research may continue to explore the use of Auxinole and other auxin antagonists in understanding the role of auxins in plant growth and development .

properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYAIJBXSQXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Auxinole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
A Yesbolatova, T Natsume, K Hayashi, MT Kanemaki - Methods, 2019 - Elsevier
… Moreover, we report the use of an OsTIR1 inhibitor, auxinole, to suppress leaky degradation of degron-fused proteins. The addition of auxinole is also useful for rapid re-expression after …
Number of citations: 88 www.sciencedirect.com
S Sugawara, K Mashiguchi, K Tanaka… - Plant and Cell …, 2015 - academic.oup.com
… (C) GUS expression patterns in DR5::GUS plants after IAA or PAA treatment in the absence or presence of auxinole (20 µM). Scale bar = 1 mm. (D) Elongation of gametophores in P. …
Number of citations: 140 academic.oup.com
K Hayashi, J Neve, M Hirose, A Kuboki… - ACS chemical …, 2012 - ACS Publications
… This evidence from auxinole analogues (23 and 24) suggests that auxinole binds to the TIR1 auxin binding site in manner similar to that of IAA, and the phenyl ring of auxinole would …
Number of citations: 199 pubs.acs.org
GL Denbigh, AN Dauphinee, MS Fraser… - American journal of …, 2020 - Wiley Online Library
… NPA and auxinole. Our in vivo experiments with optimized concentrations of NPA or auxinole … perforation formation in lace plant compared to auxinole. Leaves that developed after NPA …
Number of citations: 11 bsapubs.onlinelibrary.wiley.com
H Yu, BL Moss, SS Jang, M Prigge, E Klavins… - Plant …, 2013 - academic.oup.com
… Auxinole binds to TIR1 and blocks the formation of the TIR1-IAA-Aux/IAA complex. This result shows that GST-IAA3 cannot pull down additional tir1 D170E/M473L-Myc in the presence …
Number of citations: 70 academic.oup.com
H Nariyama, Y Sugiyama, T Shibuya… - … Symposium on Plant …, 2017 - actahort.org
… of auxinole-treated fruits was smaller than that of the controls at 8 DPA. Further, the number of mesocarp cells was smaller in auxinole-… to elucidate the effects of auxinole in tomato fruit. …
Number of citations: 1 www.actahort.org
C Zhang, K Bieleszová, A Žukauskaitė, P Hladík… - Analytical and …, 2023 - Springer
… standard drift time and were only displayed in the lower half of the primary root grown in auxinole-treated and auxinole + 4pTb-MeIAA cotreated medium, which is in agreement with our …
Number of citations: 3 link.springer.com
J Dindas, S Scherzer, MRG Roelfsema… - Nature …, 2018 - nature.com
… auxinole 31 , the IAA-triggered depolarization rate was reduced to 20% of control cells. Moreover, auxinole … 3f), despite of the fact that auxinole shifts the root-hair resting membrane …
Number of citations: 175 www.nature.com
M Fendrych, J Leung, J Friml - elife, 2016 - elifesciences.org
… In (C) and (D), each curve corresponds to 6 hypocotyl segments, auxinole and CHI were … , and auxinole diminishes the response. NAA (10 цM) was applied at timepoint 0; auxinole and …
Number of citations: 180 elifesciences.org
W Du, Y Lu, S Luo, P Yu, J Shen, X Wang, S Xuan… - Agronomy, 2022 - mdpi.com
… We hypothesized that the function of auxinole may be partially inhibited in the slf mutant compared to WT, leading to uncontrolled transcriptional activation of the transcript level of some …
Number of citations: 2 www.mdpi.com

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